Org OD 02-0 was developed by N.V. Organon, a pharmaceutical company known for its work in hormone therapies. It is classified under synthetic progestins and is specifically recognized for its role in mediating non-genomic actions of progesterone through mPRs, particularly in breast cancer and reproductive systems.
The synthesis of Org OD 02-0 involves several key steps typical of steroid modifications:
The specific conditions (temperature, solvents, catalysts) used during the synthesis can significantly affect the yield and purity of Org OD 02-0, although detailed protocols are generally proprietary.
Org OD 02-0 has a distinct molecular structure characterized by:
Crystallographic studies and molecular modeling have provided insights into its binding interactions with mPRα, highlighting critical hydrogen bonding and hydrophobic interactions that facilitate receptor activation.
Org OD 02-0 participates in several notable chemical reactions:
The mechanism of action of Org OD 02-0 primarily involves:
Studies indicate that Org OD 02-0's effects can be differentiated based on treatment duration, with short-term effects primarily mediated through mPRα while longer-term effects may engage nPRs.
Org OD 02-0 exhibits several notable physical and chemical properties:
These properties are crucial for its application in laboratory settings and biological studies.
Org OD 02-0 has several significant applications:
Org OD 02-0 (10-ethenyl-19-norprogesterone) is a synthetic steroid analog with the systematic name 10-ethenyl-19-norpregn-4-ene-3,20-dione. Its molecular formula is C₂₂H₃₀O₂, with a molecular weight of 326.47 g/mol and a CAS registry number of 13258-85-0 [1] [2] [5]. The compound features a modified progesterone backbone characterized by:
Property | Value |
---|---|
Molecular Formula | C₂₂H₃₀O₂ |
Molecular Weight | 326.47 g/mol |
CAS Registry Number | 13258-85-0 |
Key Substituents | 19-nor, C10-vinyl |
Purity (HPLC) | >99.7% |
Optical Purity | >99% enantiomeric excess |
Org OD 02-0 exhibits high-affinity binding to membrane progesterone receptor alpha (mPRα/PAQR7), with an equilibrium dissociation constant (Kd) of 2.5–7 nM and a half-maximal inhibitory concentration (IC50) of 33.9 nM in competitive displacement assays using [³H]-progesterone [1] [2] [7]. Binding specificity studies confirm:
Compound | IC₅₀ (nM) | RBA (%) |
---|---|---|
Progesterone | 87.4 | 100.0 |
Org OD 02-0 | 33.9 | 257.7 |
18-CH3P4 | 4.35 | 2009.0 |
19-CH3P4 | 94.3 | 92.7 |
Testosterone | 2884 | 3.0 |
Allopregnanolone | 1150 | 7.6 |
A critical feature of Org OD 02-0 is its negligible activity toward nuclear progesterone receptors (nPRs):
Structure-activity relationship studies of 54 steroids, including Org OD 02-0, reveal stringent steric and electrostatic requirements for mPRα binding:
Comparative molecular field analysis correlates binding affinity with physicochemical properties:
Receptor | Steric Favored Regions | Steric Disfavored Regions | Electrostatic Requirements |
---|---|---|---|
mPRα | C10, C13, C18 | C6, C11, C17 | C3 ketone (electronegative) |
nPR | C17, C21 | C10, C19 | C3 ketone + C20 carbonyl |
These insights underpin rational design of mPRα-selective ligands for targeting nongenomic progesterone signaling in cancer, neuroendocrinology, and reproductive physiology [3] [7] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0